(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine
Overview
Description
“(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine” is a chemical compound used in scientific research1. It has a wide range of applications, including use as catalysts, in drug synthesis, and in organic reactions1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine”.Molecular Structure Analysis
I couldn’t find detailed information on the molecular structure of “(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine”.Chemical Reactions Analysis
There’s no specific information available on the chemical reactions involving “(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine”.Physical And Chemical Properties Analysis
I couldn’t find detailed information on the physical and chemical properties of “(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine”.Scientific Research Applications
Synthetic Cannabinoid Receptor Agonists
MDMB-CHMICA, a compound structurally similar to (Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine, has been studied for its presence in recreational drug products and its impact on users. Research has highlighted its wide availability on the Internet, its varied effects on users, including euphoria and a range of adverse effects such as palpitations and loss of consciousness, and its high potency and associated risks (Haden, Archer, Dargan, & Wood, 2017).
Copper Catalyst Systems for C-N Bond Forming Reactions
Research into recyclable protocols for C–N bond forming reactions, which are crucial in organic synthesis, has seen significant developments. Copper-mediated systems have been particularly noted for their potential in commercial exploitation due to their effectiveness in reactions involving various amines and aryl halides or arylboronic acids. Such studies are vital for advancing sustainable and efficient synthetic methodologies in chemistry (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Reductive Amination with Hydrogen
The reductive amination process, which involves the conversion of aldehydes or ketones with amines or ammonia in the presence of a reducing agent and catalyst, has been a subject of extensive research. This process is crucial for synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in various pharmaceuticals and chemicals. Studies have emphasized the role of transition-metal catalysis in activating the reducing agent, highlighting the advancements in catalyst development for this essential organic transformation (Irrgang & Kempe, 2020).
Safety And Hazards
There’s no specific information available on the safety and hazards associated with “(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine”.
Future Directions
The future directions of research and applications involving “(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine” are not specified in the available resources.
properties
IUPAC Name |
N-(cyclohexylmethyl)-3,3-dimethylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h11-12,14H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDFJPFTIRWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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